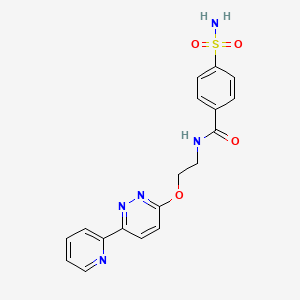

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

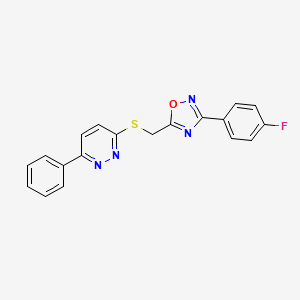

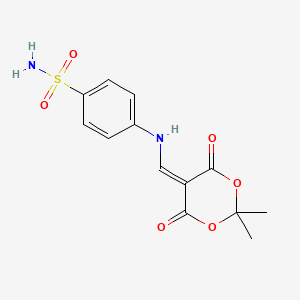

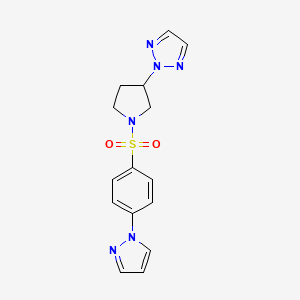

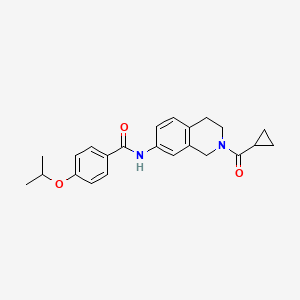

The compound “N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide” is a complex organic molecule that contains several functional groups, including a pyridazinyl group, a pyridinyl group, an ether group, a sulfamoyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of several ring structures and the ether, sulfamoyl, and amide functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The pyridazinyl and pyridinyl groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups present in its structure .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

Researchers have been investigating the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. A precursor similar in structural motif to N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide was reacted with various compounds to produce derivatives with potential antibacterial activity. Eight of these compounds exhibited high antibacterial activities, highlighting the compound's significance in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Radiolabelled Compounds for Receptor Imaging

Another application involves the development of radiolabelled nonpeptide angiotensin II antagonists, useful for angiotensin II, AT1 receptor imaging. This research signifies the compound's potential in medical imaging and diagnostics, providing a pathway for studying receptor interactions and functionalities in vivo (Hamill et al., 1996).

Development of Acaricides

In the agricultural sector, derivatives of pyridazinone, which share structural similarities with the compound , have been synthesized and evaluated for miticidal activity, leading to the development of new acaricides like pyridaben. This application is crucial for pest control in agriculture, demonstrating the compound's versatility across different fields (Hirata et al., 1995).

Synthesis of Nitrogen Heterocycles

Efficient synthesis of nitrogen-containing heterocycles from related precursors has been described, emphasizing the structural and functional versatility of such compounds. These heterocycles hold promise in various biological and pharmaceutical applications, showcasing the broader chemical utility of compounds like this compound (Behalo & Aly, 2011).

Antioxidant and Anticancer Activity

Recent studies have focused on designing, synthesizing, and evaluating the biological activities of derivatives, including their antioxidant and anticancer potentials. These investigations not only highlight the compound's relevance in medicinal chemistry but also its potential in developing new therapeutic agents (Aziz et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines .

Mode of Action

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds bearing similar imidazo[2,1-b]thiazole scaffolds have shown a broad spectrum of pharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been tested for their cytotoxicity against human cancer cell lines .

Action Environment

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c19-28(25,26)14-6-4-13(5-7-14)18(24)21-11-12-27-17-9-8-16(22-23-17)15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24)(H2,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEBNQILPNQYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)

![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2961228.png)